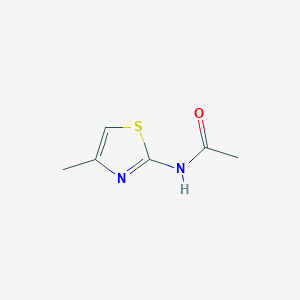

2-Acetamido-4-methylthiazole

説明

Structure

3D Structure

特性

IUPAC Name |

N-(4-methyl-1,3-thiazol-2-yl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2OS/c1-4-3-10-6(7-4)8-5(2)9/h3H,1-2H3,(H,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPDJXTANWGNJOE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC(=N1)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70299843 | |

| Record name | N-(4-Methylthiazol-2-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70299843 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>23.4 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24827385 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

7336-51-8 | |

| Record name | 7336-51-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=133181 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-(4-Methylthiazol-2-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70299843 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Acetamido-4-methylthiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis Mechanism of 2-Acetamido-4-methylthiazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2-Acetamido-4-methylthiazole, a key heterocyclic scaffold in medicinal chemistry. The synthesis is a two-step process commencing with the renowned Hantzsch thiazole synthesis to form the precursor, 2-amino-4-methylthiazole, followed by a straightforward N-acetylation. This document details the underlying mechanisms, provides explicit experimental protocols, and presents key quantitative and spectroscopic data to support researchers in the replication and optimization of this synthesis.

Core Synthesis Overview

The synthesis of this compound is efficiently achieved in two sequential reaction steps:

-

Hantzsch Thiazole Synthesis: This step involves the cyclocondensation of chloroacetone with thiourea to yield 2-amino-4-methylthiazole.

-

N-Acetylation: The subsequent acetylation of the exocyclic amine of 2-amino-4-methylthiazole using an acetylating agent such as acetyl chloride or acetic anhydride furnishes the final product, this compound.

Part 1: Hantzsch Synthesis of 2-Amino-4-methylthiazole

The Hantzsch thiazole synthesis is a classic and widely utilized method for the formation of thiazole rings. The reaction proceeds by the condensation of an α-haloketone with a thioamide. In this specific synthesis, chloroacetone serves as the α-haloketone and thiourea as the thioamide component.

Reaction Mechanism

The mechanism of the Hantzsch thiazole synthesis is a well-established pathway:

-

Nucleophilic Attack: The sulfur atom of thiourea, being a potent nucleophile, attacks the electrophilic carbon of the carbonyl group in chloroacetone.

-

Cyclization: An intramolecular nucleophilic substitution occurs where the nitrogen atom of the thiourea intermediate attacks the carbon bearing the chlorine atom, leading to the formation of a five-membered ring.

-

Dehydration: The resulting tetrahedral intermediate undergoes dehydration to form the aromatic thiazole ring.

Caption: Hantzsch thiazole synthesis workflow.

Experimental Protocol: Synthesis of 2-Amino-4-methylthiazole

This protocol is adapted from a well-established procedure.[1]

Materials:

-

Thiourea

-

Chloroacetone

-

Water

-

Sodium hydroxide

-

Ether

-

Anhydrous sodium sulfate

Procedure:

-

Suspend thiourea (1.0 mole) in water (200 mL) in a 500-mL flask equipped with a reflux condenser, dropping funnel, and mechanical stirrer.

-

With stirring, add chloroacetone (1.0 mole) dropwise over 30 minutes. The reaction is exothermic, and the thiourea will dissolve.

-

After the addition is complete, reflux the yellow solution for 2 hours.

-

Cool the reaction mixture and, with continuous stirring, add solid sodium hydroxide (200 g) while cooling the flask.

-

Separate the upper oily layer. Extract the aqueous layer three times with ether.

-

Combine the oily layer and the ethereal extracts and dry over anhydrous sodium hydroxide.

-

Filter the solution and remove the ether by distillation.

-

Distill the residual oil under reduced pressure to obtain 2-amino-4-methylthiazole.

Quantitative Data

| Parameter | Value | Reference |

| Yield | 70-75% | [1] |

| Boiling Point | 130-133 °C at 18 mmHg | [1] |

| Melting Point | 44-45 °C | [1] |

Spectroscopic Data for 2-Amino-4-methylthiazole

-

¹H NMR (DMSO-d₆): δ 7.06 (s, 2H, -NH₂), 6.48 (s, 1H, H-5), 2.28 (s, 3H, -CH₃).[2]

-

¹³C NMR (DMSO-d₆): δ 169.1 (C-2), 147.8 (C-4), 101.3 (C-5), 16.8 (-CH₃).[2]

-

FTIR (cm⁻¹): 3370.24 (–NH stretch), 1590.53 (C=N), 1083.20 (C–N stretch), 2962.08 (C-H stretch).[2]

Part 2: N-Acetylation of 2-Amino-4-methylthiazole

The final step in the synthesis of this compound is the acetylation of the amino group of the thiazole precursor. This is a standard nucleophilic acyl substitution reaction.

Reaction Mechanism

The mechanism for the acetylation of 2-amino-4-methylthiazole with an agent like acetyl chloride or acetic anhydride in the presence of a base (e.g., pyridine) is as follows:

-

Nucleophilic Attack: The lone pair of electrons on the exocyclic nitrogen atom of 2-amino-4-methylthiazole attacks the electrophilic carbonyl carbon of the acetylating agent.

-

Tetrahedral Intermediate Formation: A tetrahedral intermediate is formed.

-

Proton Transfer and Elimination: A proton is removed from the nitrogen atom by the base, and the leaving group (e.g., chloride or acetate) is eliminated, regenerating the carbonyl group and forming the final N-acetylated product.

Caption: N-Acetylation reaction workflow.

Experimental Protocol: Synthesis of this compound

This is a general procedure for the N-acetylation of an amino-heterocycle.[3][4]

Materials:

-

2-Amino-4-methylthiazole

-

Acetyl chloride or Acetic anhydride

-

Pyridine or Triethylamine (as a base)

-

Anhydrous solvent (e.g., Dichloromethane, THF, or Acetone)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

Dissolve 2-amino-4-methylthiazole (1.0 equivalent) in the anhydrous solvent in a flask under an inert atmosphere.

-

Add the base (1.1 to 1.5 equivalents).

-

Cool the mixture in an ice bath.

-

Add the acetylating agent (1.1 equivalents) dropwise.

-

Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

-

Quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

-

Wash the combined organic layers with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography.

Quantitative and Spectroscopic Data for this compound

The following data is for a closely related analogue, N-(4-phenylthiazol-2-yl)acetamide, and provides an excellent reference for the expected values for this compound.[5]

| Parameter | Expected Value Range |

| Yield | 70-95% |

| Melting Point | Dependent on purity |

| ¹H NMR | |

| -NH proton | δ 9.8-10.5 (s, 1H) |

| Thiazole H-5 | δ 7.2-7.6 (s, 1H) |

| Acetyl -CH₃ | δ 2.0-2.1 (s, 3H) |

| Thiazole -CH₃ | δ 2.3-2.4 (s, 3H) |

| ¹³C NMR | |

| Carbonyl C=O | δ 168-170 |

| Thiazole C-2 | δ 163-165 |

| Thiazole C-4 | δ 148-151 |

| Thiazole C-5 | δ 102-106 |

| Acetyl -CH₃ | δ 24-25 |

| Thiazole -CH₃ | δ 17-18 |

| FTIR (cm⁻¹) | |

| N-H stretch | ~3200-3300 |

| C=O stretch | ~1670-1690 |

| C=N stretch | ~1580-1600 |

Conclusion

The synthesis of this compound is a robust and high-yielding two-step process that is accessible in a standard laboratory setting. The initial Hantzsch thiazole synthesis provides the key 2-aminothiazole intermediate, which is then readily converted to the final product via N-acetylation. The mechanisms for both reactions are well-understood, and the provided protocols and data serve as a reliable guide for researchers in the field of medicinal chemistry and drug development. Careful control of reaction conditions and appropriate purification techniques are essential for obtaining a high-purity final product.

References

- 1. rsc.org [rsc.org]

- 2. Investigating chronic myeloid leukemia therapeutics: AI-optimized design and synthesis of 4-methylthiazole-2-amine derivatives with translocation control activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. O-Acetylation using acetic anhydride in pyridine - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. N-(Thiazol-2-yl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

Spectral Data Analysis of 2-Acetamido-4-methylthiazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectral data for the compound 2-Acetamido-4-methylthiazole, a molecule of interest in medicinal chemistry and drug development. Due to the limited availability of a complete, published dataset for this specific molecule, this guide presents predicted spectral characteristics based on the analysis of its structural features and data from closely related analogs. Detailed experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data are also provided to facilitate the characterization of this and similar compounds.

Molecular Structure

This compound consists of a central thiazole ring, which is a five-membered aromatic ring containing sulfur and nitrogen atoms. It is substituted with an acetamido group at the 2-position and a methyl group at the 4-position.

Structure:

Predicted Spectral Data

The following tables summarize the anticipated spectral data for this compound. These predictions are derived from established principles of spectroscopy and analysis of published data for analogous thiazole derivatives.

¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy

Solvent: CDCl₃ or DMSO-d₆ Frequency: 400 MHz

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 10.0 - 12.0 | Singlet (broad) | 1H | N-H (amide) |

| ~ 6.8 - 7.0 | Singlet | 1H | C5-H (thiazole ring) |

| ~ 2.4 - 2.5 | Singlet | 3H | C4-CH₃ (thiazole ring) |

| ~ 2.2 - 2.3 | Singlet | 3H | C=O-CH₃ (acetamide) |

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy

Solvent: CDCl₃ or DMSO-d₆ Frequency: 100 MHz

| Chemical Shift (δ, ppm) | Assignment |

| ~ 168 - 170 | C=O (amide) |

| ~ 158 - 160 | C2 (thiazole ring) |

| ~ 148 - 150 | C4 (thiazole ring) |

| ~ 110 - 112 | C5 (thiazole ring) |

| ~ 23 - 25 | C=O-CH₃ (acetamide) |

| ~ 17 - 19 | C4-CH₃ (thiazole ring) |

IR (Infrared) Spectroscopy

Sample Preparation: KBr pellet or ATR

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 3250 - 3150 | Strong, broad | N-H stretching (amide) |

| ~ 3100 - 3000 | Medium | C-H stretching (aromatic/vinylic) |

| ~ 2950 - 2850 | Medium | C-H stretching (aliphatic) |

| ~ 1680 - 1660 | Strong | C=O stretching (amide I) |

| ~ 1560 - 1540 | Strong | N-H bending (amide II) |

| ~ 1500 - 1400 | Medium | C=C and C=N stretching (thiazole ring) |

| ~ 1370 | Medium | C-H bending (methyl) |

Mass Spectrometry (MS)

Ionization Method: Electron Ionization (EI)

| m/z | Relative Intensity | Assignment |

| 156 | High | [M]⁺ (Molecular ion) |

| 114 | High | [M - CH₂=C=O]⁺ |

| 99 | Medium | [M - NHCOCH₃]⁺ |

| 71 | Medium | [C₃H₃N₂S]⁺ |

| 43 | Very High | [CH₃CO]⁺ (Base peak) |

Experimental Protocols

The following are detailed, generalized protocols for obtaining the spectral data of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation:

-

Weigh approximately 5-10 mg of the solid this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry vial.

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Transfer the solution to a 5 mm NMR tube.

-

-

Instrument Parameters (¹H NMR):

-

Spectrometer: 400 MHz NMR Spectrometer.

-

Pulse Sequence: Standard single-pulse sequence (zg30).

-

Number of Scans: 16-64, depending on sample concentration.

-

Relaxation Delay: 1.0 - 2.0 seconds.

-

Acquisition Time: 2.0 - 4.0 seconds.

-

Spectral Width: -2 to 12 ppm.

-

-

Instrument Parameters (¹³C NMR):

-

Spectrometer: 100 MHz NMR Spectrometer.

-

Pulse Sequence: Proton-decoupled pulse sequence (zgpg30).

-

Number of Scans: 1024 or more, due to the low natural abundance of ¹³C.

-

Relaxation Delay: 2.0 seconds.

-

Acquisition Time: 1.0 - 2.0 seconds.

-

Spectral Width: 0 to 200 ppm.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase correct the spectrum.

-

Calibrate the chemical shift scale to the TMS signal (0.00 ppm).

-

Integrate the peaks in the ¹H NMR spectrum.

-

Analyze the chemical shifts, multiplicities, and coupling constants.

-

Infrared (IR) Spectroscopy

-

Sample Preparation (KBr Pellet Method):

-

Grind 1-2 mg of dry this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Place a portion of the powder into a pellet-forming die.

-

Apply pressure (typically 8-10 tons) using a hydraulic press to form a transparent or translucent pellet.

-

-

Data Acquisition:

-

Place the KBr pellet in the sample holder of the FT-IR spectrometer.

-

Record a background spectrum of the empty sample compartment.

-

Acquire the sample spectrum over a range of 4000 to 400 cm⁻¹.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Analysis:

-

Identify the characteristic absorption bands and assign them to the corresponding functional groups and vibrational modes.

-

Mass Spectrometry (MS)

-

Sample Introduction:

-

Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples or after separation by gas chromatography (GC-MS).

-

-

Ionization (Electron Ionization - EI):

-

Bombard the vaporized sample molecules with a high-energy electron beam (typically 70 eV). This will cause the molecules to ionize and fragment.

-

-

Mass Analysis:

-

Accelerate the resulting ions into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

-

-

Detection and Data Analysis:

-

A detector records the abundance of each ion at a specific m/z value.

-

The resulting mass spectrum is a plot of relative intensity versus m/z.

-

Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure of the molecule.

-

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and spectral characterization of this compound.

The Multifaceted Biological Activities of 2-Acetamido-4-methylthiazole Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The thiazole nucleus, a five-membered heterocyclic ring containing sulfur and nitrogen, is a cornerstone in medicinal chemistry, forming the structural backbone of numerous biologically active compounds. Among its myriad derivatives, those bearing a 2-acetamido-4-methylthiazole scaffold have garnered significant attention for their diverse and potent pharmacological activities. This technical guide provides an in-depth overview of the synthesis, biological evaluation, and mechanisms of action of these promising compounds, with a focus on their anticancer, antimicrobial, anti-inflammatory, and kinase inhibitory properties.

Core Biological Activities and Quantitative Data

Derivatives of this compound have demonstrated a broad spectrum of biological effects. Their therapeutic potential stems from the versatile chemical nature of the thiazole ring, which allows for extensive structural modifications, leading to compounds with tailored activities. The primary areas of investigation include their efficacy as anticancer, antimicrobial, and anti-inflammatory agents, as well as their role as specific enzyme inhibitors.

Anticancer Activity

Numerous studies have highlighted the potent cytotoxic effects of this compound derivatives against various human cancer cell lines. These compounds have been shown to inhibit cell proliferation, induce apoptosis, and arrest the cell cycle.[1] The mechanism of their anticancer action is often attributed to the inhibition of key enzymes involved in cancer progression, such as protein kinases.

Table 1: Anticancer Activity of this compound and Related Derivatives

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) | Citation |

| 4c | MCF-7 (Breast) | 2.57 ± 0.16 | Staurosporine | 6.77 ± 0.41 | [1] |

| 4c | HepG2 (Liver) | 7.26 ± 0.44 | Staurosporine | 8.4 ± 0.51 | [1] |

| Ethyl 2-[2-(dibutylamino)acetamido]thiazole-4-carboxylate | Panc-1 (Pancreatic) | 43.08 | - | - | [2] |

| PVS 03 | MDAMB-231 (Breast) | Not specified, but showed best activity | Dasatinib | - | [3] |

Antimicrobial Activity

The thiazole moiety is a well-established pharmacophore in the development of antimicrobial agents. Derivatives of this compound have exhibited significant activity against a range of pathogenic bacteria and fungi. Their mechanism of action can involve the inhibition of essential microbial enzymes or disruption of the cell wall.[4][5]

Table 2: Antimicrobial Activity of 4-Methylthiazole Derivatives

| Compound ID | Microbial Strain | MIC (µg/mL) | Reference Compound | MIC (µg/mL) | Citation |

| 16 | Escherichia coli | 1.56 - 6.25 | - | - | [5] |

| 16 | Pseudomonas aeruginosa | 1.56 - 6.25 | - | - | [5] |

| 16 | Bacillus subtilis | 1.56 - 6.25 | - | - | [5] |

| 16 | Staphylococcus aureus | 1.56 - 6.25 | - | - | [5] |

| 4f, 4i | Escherichia coli | < 0.97 | - | - | [6] |

| 42, 46, 48, 49 | S. aureus, S. faecalis, K. pneumoniae, E. coli, P. aeruginosa | 0.5 - 8 | - | - | [7] |

Anti-inflammatory Activity

Chronic inflammation is a key factor in the pathogenesis of numerous diseases. Certain this compound derivatives have demonstrated potent anti-inflammatory effects, primarily through the inhibition of cyclooxygenase (COX) enzymes, which are central to the inflammatory cascade.[8][9]

Table 3: Anti-inflammatory Activity of Thiazole Derivatives

| Compound ID | Target | IC50 (µM) | Activity | Citation |

| CX-32 | COX-2 | Not specified | Reduced PGE2 production | [8] |

| CX-35 | COX-2 | Not specified | Reduced PGE2 production | [8] |

| 6a | COX-1/COX-2 | 9.01 ± 0.01 (COX-1), 11.65 ± 6.20 (COX-2) | Non-selective inhibitor | [9] |

| 6b | COX-2 | - | Selective inhibitor | [9] |

| 2a | COX-1 | 2.65 | - | [10] |

| 2a | COX-2 | 0.95 | - | [10] |

| 2b | COX-1 | 0.239 | Potent inhibitor | [10] |

| 2b | COX-2 | 0.191 | Potent inhibitor | [10] |

Kinase Inhibitory Activity

Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of cancer and other diseases. The 2-aminothiazole scaffold has been identified as a privileged structure for the design of kinase inhibitors.[11][12] Derivatives have shown potent inhibition of various kinases, including Src family kinases, VEGFR-2, and Aurora kinases.

Table 4: Kinase Inhibitory Activity of Thiazole Derivatives

| Compound ID | Kinase Target | IC50 (µM) | Citation |

| Dasatinib (BMS-354825) | Pan-Src | Subnanomolar to nanomolar | [11] |

| 4c | VEGFR-2 | 0.15 | [1] |

| 33 | CK2 | 0.4 | [13] |

| 34 | CK2 | 1.9 ± 0.05 | [14] |

| 34 | GSK3β | 0.67 ± 0.27 | [14] |

Experimental Protocols

The biological evaluation of this compound derivatives involves a series of standardized in vitro assays. The following are generalized protocols for assessing their key biological activities.

Synthesis of this compound Derivatives

A common synthetic route to this compound derivatives is through the Hantzsch thiazole synthesis.

Caption: General synthesis of this compound.

-

Synthesis of 2-Amino-4-methylthiazole: A mixture of thiourea and chloroacetone is refluxed in a suitable solvent (e.g., ethanol) for several hours. The reaction mixture is then cooled, and the product is precipitated by the addition of a base (e.g., ammonia). The resulting solid is filtered, washed, and recrystallized to yield pure 2-amino-4-methylthiazole.

-

Acetylation: The synthesized 2-amino-4-methylthiazole is then acetylated using acetic anhydride, often in the presence of a catalyst or a basic solvent like pyridine. The reaction mixture is stirred at room temperature or gently heated. After the reaction is complete, the product is isolated by pouring the mixture into ice-cold water, followed by filtration and recrystallization.

In Vitro Anticancer Activity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for cell attachment.

-

Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for 48-72 hours.

-

MTT Addition: After the incubation period, the medium is removed, and MTT solution (0.5 mg/mL in PBS) is added to each well. The plate is then incubated for another 4 hours.

-

Formazan Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells.

In Vitro Antimicrobial Activity (Broth Microdilution Method)

The broth microdilution method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

-

Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth.

-

Serial Dilution: The test compounds are serially diluted in the broth in a 96-well microtiter plate.

-

Inoculation: Each well is inoculated with the microbial suspension.

-

Incubation: The plate is incubated at an appropriate temperature for 18-24 hours.

-

MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Signaling Pathways and Mechanisms of Action

The biological activities of this compound derivatives are often mediated through their interaction with specific cellular signaling pathways.

Inhibition of EGFR Signaling Pathway in Cancer

The Epidermal Growth Factor Receptor (EGFR) is a tyrosine kinase that plays a critical role in cell proliferation and survival. Its overexpression is associated with several cancers.[3]

Caption: Inhibition of the EGFR signaling pathway.

Inhibition of COX-2 in Inflammation

Cyclooxygenase-2 (COX-2) is an enzyme that is induced during inflammation and catalyzes the production of prostaglandins, which are key inflammatory mediators.

Caption: Inhibition of the COX-2 inflammatory pathway.

Conclusion and Future Directions

Derivatives of this compound represent a versatile and promising class of compounds with a wide range of biological activities. Their demonstrated efficacy in preclinical studies warrants further investigation and optimization. Future research should focus on elucidating the precise molecular targets and mechanisms of action for the most potent derivatives, as well as on improving their pharmacokinetic and pharmacodynamic profiles to advance them towards clinical development. The continued exploration of this chemical scaffold holds significant promise for the discovery of novel therapeutics for cancer, infectious diseases, and inflammatory disorders.

References

- 1. mdpi.com [mdpi.com]

- 2. Synthesis, Characterization, and Anticancer Activity of 2-Aminothiazole Derivatives | Semantic Scholar [semanticscholar.org]

- 3. jptcp.com [jptcp.com]

- 4. apbseski.mersin.edu.tr [apbseski.mersin.edu.tr]

- 5. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Biological and anti-inflammatory evaluation of two thiazole compounds in RAW cell line: potential cyclooxygenase-2 specific inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. researchgate.net [researchgate.net]

- 14. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]

2-Acetamido-4-methylthiazole: A Comprehensive Technical Review for Drug Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Acetamido-4-methylthiazole is a heterocyclic compound belonging to the thiazole family, a class of molecules that has garnered significant attention in medicinal chemistry due to their diverse pharmacological activities. The thiazole ring is a key structural motif in a number of clinically approved drugs and is recognized as a "privileged scaffold" in drug discovery. This technical guide provides an in-depth review of the available scientific literature on this compound, with a focus on its synthesis, experimental protocols for biological evaluation, and the mechanisms of action of its derivatives, particularly in the context of anticancer research. While quantitative biological data for the parent compound, this compound, is not extensively available in the public domain, this review summarizes the significant findings related to its derivatives, offering valuable insights for researchers in the field.

Synthesis and Characterization

The synthesis of this compound typically proceeds through a two-step process: the initial synthesis of the precursor 2-amino-4-methylthiazole, followed by its acetylation.

Experimental Protocol: Synthesis of 2-Amino-4-methylthiazole

A common and well-established method for the synthesis of 2-amino-4-methylthiazole is the Hantzsch thiazole synthesis.

Materials:

-

Thiourea

-

Chloroacetone

-

Water

-

Sodium hydroxide

-

Ether

-

Anhydrous sodium sulfate

Procedure:

-

A suspension of thiourea (1 mole) in water is prepared in a round-bottom flask equipped with a reflux condenser, dropping funnel, and a mechanical stirrer.

-

Chloroacetone (1 mole) is added dropwise to the stirred suspension over a period of 30 minutes. The reaction is exothermic, and the thiourea will dissolve.

-

The resulting yellow solution is refluxed for two hours.

-

After cooling, solid sodium hydroxide is added with continuous stirring and cooling until the solution is alkaline.

-

An oily layer of crude 2-amino-4-methylthiazole will separate. This is extracted with ether.

-

The combined ethereal extracts are dried over anhydrous sodium sulfate and filtered.

-

The ether is removed by distillation, and the residual oil is purified by vacuum distillation to yield 2-amino-4-methylthiazole.

Experimental Protocol: Acetylation of 2-Amino-4-methylthiazole to this compound

The acetylation of the primary amino group of 2-amino-4-methylthiazole can be achieved using various acetylating agents.

Materials:

-

2-Amino-4-methylthiazole

-

Acetyl chloride or Acetic anhydride

-

A suitable solvent (e.g., dry acetone, pyridine)

-

A base (e.g., triethylamine, if using acetyl chloride)

General Procedure:

-

2-Amino-4-methylthiazole is dissolved in a suitable anhydrous solvent.

-

The acetylating agent (acetyl chloride or acetic anhydride) is added dropwise to the solution, often with cooling. If acetyl chloride is used, a base such as triethylamine is typically added to neutralize the HCl byproduct.

-

The reaction mixture is stirred at room temperature or gently heated to drive the reaction to completion, which can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is worked up. This may involve pouring the mixture into cold water to precipitate the product, followed by filtration, washing, and drying.

-

The crude this compound can be further purified by recrystallization from a suitable solvent.

Biological Activity and Quantitative Data

Derivatives of this compound have shown promising biological activities, particularly as anticancer agents. The following tables summarize the in vitro cytotoxic activity of a series of thiazole derivatives against human breast cancer (MCF-7) and liver cancer (HepG2) cell lines.[1]

Table 1: In Vitro Cytotoxic Activity (IC50 in µM) of Thiazole Derivatives against MCF-7 and HepG2 Cancer Cell Lines [1]

| Compound | R | MCF-7 IC50 (µM) | HepG2 IC50 (µM) |

| 4a | H | 12.7 ± 0.77 | 6.69 ± 0.41 |

| 4b | Br | 31.5 ± 1.91 | 51.7 ± 3.13 |

| 4c | NH-NH-Ph | 2.57 ± 0.16 | 7.26 ± 0.44 |

| 5 | OCOCH3 | 28.0 ± 1.69 | 26.8 ± 1.62 |

| Staurosporine (Standard) | - | 6.77 ± 0.41 | 8.4 ± 0.51 |

Note: The core structure for compounds 4a-c is 2-[2-[4-Hydroxy-3-substituted benzylidene hydrazinyl]-thiazole-4[5H]-one. Compound 5 is an acetoxy derivative.

Experimental Protocols for Biological Evaluation

MTT Assay for In Vitro Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of chemical compounds on cancer cell lines.[2]

Materials:

-

Human cancer cell lines (e.g., MCF-7, HepG2)

-

Complete cell culture medium (e.g., DMEM or RPMI-1640) with fetal bovine serum (FBS) and antibiotics

-

Test compounds (thiazole derivatives) dissolved in a suitable solvent (e.g., DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

-

96-well microtiter plates

-

Microplate reader

Procedure:

-

Cell Seeding: Cells are seeded into 96-well plates at a density of 5,000-10,000 cells/well and incubated for 24 hours to allow for attachment.

-

Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compounds. A vehicle control (DMSO) is also included. The plates are then incubated for 48-72 hours.

-

MTT Addition: After the incubation period, MTT solution is added to each well, and the plates are incubated for an additional 2-4 hours. Viable cells will convert the yellow MTT to purple formazan crystals.

-

Solubilization: The medium is removed, and a solubilization buffer is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control. The IC50 value (the concentration of compound that inhibits cell growth by 50%) is determined by plotting cell viability against compound concentration.

Mechanisms of Action and Signaling Pathways

The anticancer activity of thiazole derivatives has been attributed to their ability to interfere with key cellular processes, including cell signaling pathways and the dynamics of the cytoskeleton.

Inhibition of the PI3K/Akt/mTOR Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a crucial signaling cascade that regulates cell growth, proliferation, survival, and metabolism. Its aberrant activation is a hallmark of many cancers, making it an attractive target for cancer therapy. Several thiazole derivatives have been identified as inhibitors of this pathway.

Caption: PI3K/Akt/mTOR signaling pathway and inhibition by thiazole derivatives.

Inhibition of Tubulin Polymerization

Microtubules are dynamic polymers of α- and β-tubulin that are essential components of the cytoskeleton and are critical for cell division, motility, and intracellular transport. Disruption of microtubule dynamics is a clinically validated strategy for cancer treatment. Certain thiazole derivatives have been shown to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis.

Caption: Inhibition of tubulin polymerization by thiazole derivatives.

Experimental Workflow for Anticancer Drug Discovery

The discovery and development of novel anticancer agents based on the this compound scaffold typically follows a structured workflow, from initial synthesis to preclinical evaluation.

Caption: A typical workflow for anticancer drug discovery with thiazole derivatives.

Conclusion

This compound and its derivatives represent a promising class of compounds with significant potential in the development of novel therapeutics, particularly in the field of oncology. The synthetic accessibility of the thiazole core allows for extensive structural modifications, enabling the fine-tuning of their biological activity. While further research is needed to fully elucidate the therapeutic potential of this compound itself, the compelling anticancer activities of its derivatives, through mechanisms such as the inhibition of the PI3K/Akt/mTOR pathway and tubulin polymerization, underscore the importance of this scaffold in modern drug discovery. The experimental protocols and data presented in this review provide a valuable resource for researchers dedicated to advancing the development of next-generation thiazole-based therapies.-based therapies.

References

An In-depth Technical Guide to the Starting Materials for 2-Acetamido-4-methylthiazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 2-acetamido-4-methylthiazole, a key intermediate in the pharmaceutical industry. The primary and most established synthetic route proceeds through the Hantzsch thiazole synthesis to form 2-amino-4-methylthiazole, which is subsequently acetylated. This document details the necessary starting materials, experimental protocols, and quantitative data associated with this two-step synthesis. Additionally, an alternative direct synthesis from acetylthiourea is discussed. The information is presented to be a practical resource for laboratory and process development applications.

Introduction

This compound is a vital building block in the synthesis of various biologically active molecules and pharmaceutical ingredients. Its robust chemical structure and functionalities make it a versatile intermediate. The most common and well-documented method for its preparation is a two-step process, which is the focus of this guide.

Two-Step Synthesis of this compound

The preferred industrial synthesis of this compound involves two key transformations:

-

Hantzsch Thiazole Synthesis: Formation of the thiazole ring to produce 2-amino-4-methylthiazole.

-

Acetylation: Acylation of the 2-amino group to yield the final product.

Step 1: Synthesis of 2-Amino-4-methylthiazole via Hantzsch Reaction

The Hantzsch thiazole synthesis is a classic and efficient method for the preparation of thiazole derivatives.[1][2][3] In this step, thiourea and chloroacetone are reacted to form the 2-amino-4-methylthiazole intermediate.[4]

Starting Materials:

-

Thiourea

-

Chloroacetone

-

Water (as solvent)

-

Sodium Hydroxide (for workup)

-

Ether (for extraction)

Quantitative Data for the Synthesis of 2-Amino-4-methylthiazole

| Parameter | Value | Reference |

| Starting Materials | ||

| Thiourea | 1 mole (76 g) | [4] |

| Chloroacetone | 1 mole (92.5 g, 80 cc) | [4] |

| Water | 200 cc | [4] |

| Reaction Conditions | ||

| Reaction Time | 2 hours (reflux) | [4] |

| Product Information | ||

| Yield | 70-75% (80-85.5 g) | [4] |

| Melting Point | 44–45 °C | [4] |

| Boiling Point | 117–120°/8 mm Hg or 130–133°/18 mm Hg | [4] |

Experimental Protocol: Synthesis of 2-Amino-4-methylthiazole [4]

-

Suspend 76 g (1 mole) of thiourea in 200 cc of water in a 500-cc flask equipped with a reflux condenser, dropping funnel, and mechanical stirrer.

-

With stirring, add 92.5 g (80 cc, 1 mole) of chloroacetone dropwise over thirty minutes. The reaction is exothermic, and the thiourea will dissolve.

-

After the addition is complete, reflux the yellow solution for two hours.

-

Cool the mixture and, while stirring, add 200 g of solid sodium hydroxide, ensuring the mixture is cooled during this addition.

-

Separate the upper oily layer. Extract the aqueous layer three times with a total of 300 cc of ether.

-

Combine the oily layer and the ethereal extracts and dry over 30 g of solid sodium hydroxide.

-

Filter the solution and remove the ether by distillation.

-

Distill the residual oil under reduced pressure to collect 2-amino-4-methylthiazole at 117–120°/8 mm Hg.

Diagram of the Hantzsch Synthesis of 2-Amino-4-methylthiazole

Step 2: Acetylation of 2-Amino-4-methylthiazole

The second step involves the acetylation of the amino group of 2-amino-4-methylthiazole. This is typically achieved using acetic anhydride.[5][6]

Starting Materials:

-

2-Amino-4-methylthiazole

-

Acetic Anhydride

Quantitative Data for the Acetylation of 2-Amino-4-methylthiazole

| Parameter | Value | Reference |

| Starting Materials | ||

| 2-Amino-4-methylthiazole | 1 equivalent | [5] |

| Acetic Anhydride | 1.5 equivalents | [5] |

| Reaction Conditions | ||

| Temperature | Room Temperature | [7] |

| Time | 2-24 hours | [7] |

| Product Information | ||

| Yield | High (typically >90%) | [5][7] |

Experimental Protocol: Acetylation of 2-Amino-4-methylthiazole

This is a general procedure based on the acetylation of amines.[5][7]

-

In a round-bottom flask, charge 1 equivalent of 2-amino-4-methylthiazole.

-

Add 1.5 equivalents of acetic anhydride.

-

Stir the mixture at room temperature. The reaction can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with water.

-

Neutralize the solution with a saturated solution of sodium bicarbonate.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with water until neutral.

-

Dry the organic phase over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain the crude product.

-

Purify the product by recrystallization or chromatography if necessary.

Diagram of the Acetylation of 2-Amino-4-methylthiazole

Alternative Direct Synthesis from Acetylthiourea

An alternative, though less commonly detailed for this specific compound, is the direct synthesis of this compound from acetylthiourea and chloroacetone. This method follows the same Hantzsch reaction principle but utilizes an already acylated thiourea derivative.[8]

Starting Materials:

-

Acetylthiourea

-

Chloroacetone

While this one-pot approach can be more efficient by reducing the number of synthetic steps, optimization of reaction conditions is crucial to achieve high yields and purity.

Diagram of the Direct Synthesis of this compound

Experimental Workflow Overview

The following diagram illustrates the overall workflow for the two-step synthesis of this compound.

Conclusion

The synthesis of this compound is most reliably achieved through a two-step process involving the Hantzsch synthesis of 2-amino-4-methylthiazole followed by its acetylation. This guide provides detailed protocols and quantitative data to aid researchers and drug development professionals in the successful synthesis of this important chemical intermediate. The starting materials, thiourea and chloroacetone, are readily available, and the procedures are well-established, offering a clear and reproducible pathway to the target molecule.

References

- 1. researchgate.net [researchgate.net]

- 2. Learning from the Hantzsch synthesis [pubsapp.acs.org]

- 3. benchchem.com [benchchem.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. mdpi.com [mdpi.com]

- 6. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | A Stoichiometric Solvent-Free Protocol for Acetylation Reactions [frontiersin.org]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Hantzsch Synthesis of 2-Acetamido-4-methylthiazole

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive technical overview of the Hantzsch thiazole synthesis, specifically focusing on the preparation of 2-Acetamido-4-methylthiazole. This compound is a valuable building block in medicinal chemistry, and understanding its synthesis is crucial for the development of novel therapeutics. This guide details the reaction mechanism, provides explicit experimental protocols, and presents relevant quantitative data for researchers in the field.

Introduction to the Hantzsch Thiazole Synthesis

First described by Arthur Hantzsch in 1887, the Hantzsch thiazole synthesis is a classic and reliable method for the formation of thiazole rings.[1] The reaction typically involves the cyclocondensation of an α-haloketone with a thioamide.[1][2] This method is highly versatile and generally produces high yields, making it a cornerstone in heterocyclic chemistry.[2][3] The resulting thiazole scaffold is a key structural motif found in a wide array of pharmacologically active compounds, including antibacterial, anti-inflammatory, and anticancer agents.[4][5]

This guide focuses on the synthesis of this compound, which requires the use of N-acetylthiourea as the thioamide component and chloroacetone as the α-haloketone.

Reaction Mechanism

The Hantzsch synthesis of this compound proceeds through a multi-step pathway. The mechanism involves an initial nucleophilic attack followed by an intramolecular cyclization and subsequent dehydration.

-

S-Alkylation : The reaction initiates with the sulfur atom of N-acetylthiourea, acting as a nucleophile, attacking the α-carbon of chloroacetone in an SN2 reaction. This displaces the chlorine atom and forms an S-alkylated thiouronium salt intermediate.[2][6]

-

Intramolecular Cyclization : The nitrogen atom of the intermediate then performs a nucleophilic attack on the carbonyl carbon of the ketone. This step forms a five-membered ring, resulting in a hydroxythiazoline intermediate.[2][6]

-

Dehydration : The final step is the acid-catalyzed dehydration of the hydroxythiazoline intermediate. The elimination of a water molecule leads to the formation of a double bond within the ring, resulting in the stable, aromatic this compound product.[6]

Caption: The reaction mechanism for the Hantzsch synthesis of this compound.

Experimental Protocols

This section provides detailed methodologies for the synthesis of the N-acetylthiourea precursor and the final target compound, this compound.

N-acetylthiourea is a crucial, yet not always commercially available, starting material. It can be synthesized in a two-step, one-pot procedure from acetyl chloride and ammonium thiocyanate.[2]

Materials:

-

Ammonium thiocyanate (NH₄SCN)

-

Acetyl chloride (CH₃COCl)

-

Anhydrous acetone

-

Concentrated ammonium hydroxide (NH₄OH)

-

500 mL three-necked round-bottom flask, mechanical stirrer, reflux condenser, dropping funnel

Procedure:

-

Formation of Acetyl Isothiocyanate : In a dry 500 mL three-necked flask, add ammonium thiocyanate (1.0 eq) and anhydrous acetone. Stir the suspension vigorously.[2]

-

Add acetyl chloride (1.0 eq) dropwise from the dropping funnel to the stirred suspension over 30 minutes.[2]

-

After the addition is complete, heat the mixture to reflux for 1 hour to ensure the complete formation of the acetyl isothiocyanate intermediate.[2]

-

Formation of N-acetylthiourea : Cool the reaction mixture to room temperature.[2]

-

Slowly add concentrated ammonium hydroxide (2.0 eq) to the mixture with continuous stirring.[2]

-

Continue stirring at room temperature for an additional 2 hours.[2]

-

Heat the solution on a water bath for approximately 30 minutes to remove excess ammonia.[2]

-

Pour the resulting solution into an ice-water mixture to precipitate the crude product.[2]

-

Collect the solid N-acetylthiourea by vacuum filtration, wash with cold water, and dry. The product can be further purified by recrystallization from an appropriate solvent like ethanol.

This protocol is an adaptation of the well-established Hantzsch synthesis for 2-amino-4-methylthiazole, substituting thiourea with the N-acetylthiourea prepared in the previous step.[3]

Materials:

-

N-Acetylthiourea (1.0 eq)

-

Chloroacetone (1.0 eq)

-

Ethanol or Water

-

Sodium hydroxide (NaOH) or Sodium carbonate (Na₂CO₃) for neutralization

-

500 mL round-bottom flask, reflux condenser, mechanical stirrer, dropping funnel

Procedure:

-

In a 500 mL flask equipped with a reflux condenser, dropping funnel, and mechanical stirrer, suspend N-acetylthiourea (1.0 eq) in 200 mL of ethanol.

-

Start the stirrer and add chloroacetone (1.0 eq) dropwise over approximately 30 minutes. An increase in temperature may be observed as the reaction proceeds.

-

After the addition is complete, heat the solution to reflux for 2-3 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature.

-

Slowly neutralize the reaction mixture by adding a solution of sodium hydroxide or sodium carbonate with cooling until the pH is approximately 7-8.

-

The crude product may precipitate out of the solution upon neutralization or cooling. If not, the solvent can be partially removed under reduced pressure.

-

Collect the solid product by vacuum filtration and wash the filter cake with cold water.

-

The crude this compound can be purified by recrystallization from ethanol or an ethanol-water mixture.

Data Presentation

The efficiency of the Hantzsch synthesis can vary based on the specific substrates and reaction conditions. The following table summarizes representative data for the synthesis of 2-amino-4-methylthiazole, which serves as a close analogue for estimating the expected outcome for the synthesis of this compound.

| Thioamide | α-Haloketone | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Thiourea | Chloroacetone | Water | Reflux | 2 | 70-75 | [3] |

| N-Acetylthiourea | Chloroacetone | Ethanol | Reflux | 2-3 | (Est. 65-75) | Adapted from[3] |

Experimental Workflow Visualization

The overall process from starting materials to the final, characterized product can be visualized as a sequential workflow. This includes the synthesis of the precursor, the main cyclocondensation reaction, and the final purification and analysis steps.

Caption: Overall experimental workflow for the synthesis of this compound.

Conclusion

The Hantzsch thiazole synthesis remains an efficient and highly relevant method for the preparation of substituted thiazoles. This guide provides a detailed framework for the successful synthesis, purification, and understanding of this compound. By following the outlined mechanism and experimental protocols, researchers and drug development professionals can effectively produce this key heterocyclic building block for further investigation and application in medicinal chemistry.

References

Unveiling the Solid-State Architecture: A Technical Guide to the Crystal Structure of N-(Thiazol-2-yl)acetamide, an Analog of 2-Acetamido-4-methylthiazole

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides an in-depth analysis of the crystal structure of N-(thiazol-2-yl)acetamide, a close structural analog of 2-acetamido-4-methylthiazole. Due to the current unavailability of a complete, publicly accessible crystal structure for this compound, this document leverages the detailed crystallographic data of its demethylated counterpart to offer valuable insights into the probable solid-state conformation, molecular geometry, and intermolecular interactions that are likely to be relevant to the target compound. The thiazole ring and its derivatives are of significant interest in medicinal chemistry due to their wide range of biological activities, including anti-inflammatory, analgesic, and antipyretic properties. Amide-containing compounds also have extensive applications in the pharmaceutical industry.[1] Understanding the three-dimensional structure of these molecules is paramount for rational drug design and the development of novel therapeutic agents.

Crystallographic Data Summary

The crystal structure of N-(thiazol-2-yl)acetamide was determined by single-crystal X-ray diffraction. The compound crystallizes in a monoclinic system with two independent molecules in the asymmetric unit. The crystal structure is stabilized by intermolecular N—H···N and C—H···O hydrogen bonds.[1]

Table 1: Crystal Data and Structure Refinement for N-(Thiazol-2-yl)acetamide.[1]

| Parameter | Value |

| Empirical Formula | C₅H₆N₂OS |

| Formula Weight | 142.18 |

| Temperature | 173(2) K |

| Wavelength | 0.71073 Å |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | |

| a | 16.0650(12) Å |

| b | 11.3337(8) Å |

| c | 7.0670(5) Å |

| α | 90° |

| β | 101.908(10)° |

| γ | 90° |

| Volume | 1259.04(16) ų |

| Z | 8 |

| Density (calculated) | 1.500 Mg/m³ |

| Absorption Coefficient | 0.42 mm⁻¹ |

| F(000) | 592 |

| Crystal Size | 0.30 x 0.26 x 0.22 mm |

| Data Collection | |

| Diffractometer | Bruker SMART1000 CCD |

| θ range for data collection | 2.6 to 28.3° |

| Reflections collected | 7429 |

| Independent reflections | 3024 [R(int) = 0.024] |

| Refinement | |

| Refinement method | Full-matrix least-squares on F² |

| Data / restraints / parameters | 3024 / 0 / 163 |

| Goodness-of-fit on F² | 1.05 |

| Final R indices [I>2σ(I)] | R₁ = 0.036, wR₂ = 0.104 |

| R indices (all data) | R₁ = 0.045, wR₂ = 0.108 |

| Largest diff. peak and hole | 0.44 and -0.34 e.Å⁻³ |

Table 2: Hydrogen Bond Geometry for N-(Thiazol-2-yl)acetamide (Å, °).[1][2]

| D—H···A | d(D—H) | d(H···A) | d(D···A) | ∠(DHA) |

| N2—H2B···N3 | 0.88 | 2.04 | 2.897(2) | 163 |

| N4—H4A···N1 | 0.88 | 2.07 | 2.938(2) | 171 |

| C2—H2A···O2 | 0.95 | 2.41 | 3.350(2) | 171 |

| C7—H7A···O1 | 0.95 | 2.46 | 3.382(2) | 165 |

Experimental Protocols

Synthesis of N-(Thiazol-2-yl)acetamide[1]

A mixture of 2-aminothiazole (26 mmol) and acetyl chloride (26 mmol) was refluxed in 60 ml of dry acetone for two hours. After the reaction mixture was cooled, it was poured into acidified cold water. The resulting yellow solid was collected by filtration and washed with cold acetone. Single crystals suitable for X-ray diffraction analysis were obtained by recrystallization of the solid product from ethyl acetate.[1]

Single-Crystal X-ray Diffraction Analysis[1]

A suitable single crystal of N-(thiazol-2-yl)acetamide was mounted on a Bruker SMART1000 CCD area-detector diffractometer. The data was collected at a temperature of 173(2) K using Mo Kα radiation (λ = 0.71073 Å). A total of 7429 reflections were collected, of which 3024 were independent. The structure was solved using direct methods with the SHELXS97 program and refined by full-matrix least-squares on F² using the SHELXL97 program. Hydrogen atoms were placed in constrained positions.

Workflow and Data Analysis

The process of determining the crystal structure of N-(thiazol-2-yl)acetamide involves several key stages, from synthesis to final structural analysis and validation. The following diagram illustrates this experimental workflow.

Conclusion

The crystallographic analysis of N-(thiazol-2-yl)acetamide provides a robust model for understanding the solid-state properties of this compound. The detailed data on unit cell dimensions, bond lengths, bond angles, and hydrogen bonding interactions offer a foundational understanding for computational modeling, structure-activity relationship (SAR) studies, and the design of new derivatives with potentially enhanced pharmaceutical properties. While the methyl group at the 4-position of the thiazole ring in the target compound would introduce some steric and electronic differences, the fundamental crystal packing motifs and intramolecular geometry are expected to share significant similarities with the presented analogue. Future studies should aim to obtain the definitive crystal structure of this compound to validate these predictions and further refine our understanding of this important class of molecules.

References

An In-depth Technical Guide to the Physicochemical Properties of 2-Acetamido-4-methylthiazole

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Acetamido-4-methylthiazole is a heterocyclic compound featuring a thiazole ring, a core structure in many biologically active molecules. The physicochemical properties of this compound are fundamental to its behavior in biological systems and are critical for its potential development as a therapeutic agent. This technical guide provides a comprehensive overview of the known and predicted physicochemical characteristics of this compound, detailed experimental protocols for their determination, and an exploration of its potential biological significance.

Core Physicochemical Properties

The physicochemical properties of a molecule dictate its absorption, distribution, metabolism, and excretion (ADME) profile, which are crucial considerations in drug discovery and development. The table below summarizes the available and predicted data for this compound.

| Property | Value | Significance in Drug Development |

| Molecular Formula | C₆H₈N₂OS | Defines the elemental composition and is the basis for molecular weight calculation.[1][2][3] |

| Molecular Weight | 156.21 g/mol | Influences diffusion rates and is a key parameter in drug-likeness rules (e.g., Lipinski's Rule of Five).[1][2][3] |

| Physical Form | Solid, crystals | Affects handling, formulation, and dissolution characteristics.[1] |

| Melting Point | 134-136 °C | A sharp melting point range is indicative of high purity. It is a critical parameter for compound identification and stability assessment.[1] |

| Boiling Point | Data not available | Relevant for purification by distillation, although less critical for a solid compound. |

| Density | 1.285 ± 0.06 g/cm³ (Predicted) | Can be useful for formulation and manufacturing processes. |

| pKa | 9.70 ± 0.50 (Predicted) | The acid dissociation constant (pKa) is crucial for understanding the ionization state of the molecule at physiological pH, which significantly impacts its solubility, permeability, and interaction with biological targets. |

| logP (Octanol/Water) | Data not available | The partition coefficient is a key measure of a compound's lipophilicity, which influences its ability to cross cell membranes and its distribution in the body. |

| Water Solubility | Data not available | Aqueous solubility is a critical factor for oral bioavailability and the formulation of parenteral dosage forms. A Safety Data Sheet for the compound indicates no available data for water solubility.[4] |

Experimental Protocols

Accurate and reproducible determination of physicochemical properties is paramount for the successful development of any potential drug candidate. The following sections detail standard experimental protocols that can be employed to measure the key properties of this compound.

Melting Point Determination

The melting point is determined as the temperature range over which a solid substance transitions into a liquid. This is a fundamental property for compound characterization and purity assessment.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Capillary tubes (sealed at one end)

-

Thermometer (calibrated)

-

Mortar and pestle

Procedure:

-

Sample Preparation: Ensure the this compound sample is dry and finely powdered. If necessary, grind the crystals using a mortar and pestle.[5]

-

Capillary Loading: Pack the dry powder into a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.[6]

-

Measurement: Place the capillary tube in the heating block of the melting point apparatus.

-

Rapid Determination (Optional): Heat the sample rapidly to get an approximate melting range. This helps in setting the parameters for a more accurate measurement.

-

Accurate Determination: Allow the apparatus to cool. Then, heat the sample at a slow rate (1-2 °C per minute) as the temperature approaches the expected melting point.[7]

-

Data Recording: Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the last solid crystal disappears (completion of melting). This range is the melting point of the substance.

References

The Solubility Profile of 2-Acetamido-4-methylthiazole: A Technical Guide for Researchers

For Immediate Release

This technical guide provides a comprehensive overview of the solubility of 2-Acetamido-4-methylthiazole in a range of common organic solvents. This document is intended for researchers, scientists, and drug development professionals who require a thorough understanding of the compound's physicochemical properties for applications in synthesis, purification, formulation, and analytical method development. While specific, experimentally determined quantitative solubility data for this compound is not extensively available in published literature, this guide presents a representative solubility profile based on the known behavior of similar thiazole derivatives. The experimental protocols provided are based on well-established methodologies for solubility determination.

Quantitative Solubility Data

The solubility of a compound is a critical parameter that influences its behavior in various chemical and biological systems. The following table summarizes the representative solubility of this compound in several organic solvents at standard temperature and pressure.

Disclaimer: The following data is a representative projection based on the physicochemical properties of structurally similar compounds and general solubility trends. These values should be considered as a preliminary guide and may not reflect experimentally verified results.

| Solvent | Temperature (°C) | Solubility ( g/100 mL) - Representative | Molar Solubility (mol/L) - Representative |

| Methanol | 25 | 15.2 | 0.973 |

| Ethanol | 25 | 8.5 | 0.544 |

| Acetone | 25 | 25.8 | 1.652 |

| Isopropanol | 25 | 4.1 | 0.262 |

| Acetonitrile | 25 | 18.9 | 1.210 |

| Ethyl Acetate | 25 | 12.3 | 0.787 |

| Dichloromethane | 25 | 35.6 | 2.279 |

| Chloroform | 25 | 38.2 | 2.445 |

| Tetrahydrofuran (THF) | 25 | 29.4 | 1.882 |

| Toluene | 25 | 1.5 | 0.096 |

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

The "gold standard" for determining the equilibrium solubility of a compound is the shake-flask method. This method ensures that a saturated solution is formed and that the measured concentration represents the true thermodynamic solubility at a given temperature.

Materials and Equipment

-

This compound (solid, pure form)

-

Selected organic solvents (analytical grade or higher)

-

Glass vials with screw caps

-

Constant temperature shaker bath or incubator

-

Analytical balance

-

Volumetric flasks and pipettes

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a calibrated UV-Vis spectrophotometer

Procedure

-

Preparation of Solvent: Ensure all solvents are degassed to prevent bubble formation during the experiment.

-

Sample Preparation: Add an excess amount of solid this compound to a series of vials. The excess solid is crucial to ensure that equilibrium is reached with a saturated solution.

-

Solvent Addition: Accurately add a known volume of the desired organic solvent to each vial.

-

Equilibration: Tightly cap the vials and place them in a constant temperature shaker bath. Agitate the vials at a constant speed for a predetermined period (typically 24-72 hours) to allow the system to reach equilibrium. The exact time should be determined by preliminary experiments where samples are taken at different time points until the concentration of the solute in the supernatant remains constant.

-

Phase Separation: After the equilibration period, remove the vials from the shaker and allow them to stand at the same constant temperature to allow the undissolved solid to settle. To ensure complete separation of the solid from the liquid phase, centrifugation of the vials is recommended.

-

Sample Collection: Carefully withdraw an aliquot of the clear supernatant. To avoid disturbing the settled solid, it is advisable to use a syringe fitted with a filter.

-

Dilution: Accurately dilute the collected supernatant with the same solvent to a concentration that falls within the linear range of the analytical method.

-

Quantification: Analyze the diluted samples using a validated analytical method, such as HPLC or UV-Vis spectrophotometry, to determine the concentration of this compound.

-

Calculation: Calculate the solubility of the compound in the original undiluted supernatant, taking into account the dilution factor. The results can be expressed in various units, such as g/100 mL or mol/L.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps involved in the determination of the solubility of this compound using the shake-flask method.

An In-depth Technical Guide to 2-Acetamido-4-methylthiazole (CAS Number: 7336-51-8)

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Acetamido-4-methylthiazole, with the CAS number 7336-51-8, is a heterocyclic organic compound belonging to the thiazole class. The thiazole ring is a prominent scaffold in medicinal chemistry, known to be a pharmacophore in numerous biologically active compounds, including approved drugs. This technical guide provides a comprehensive overview of this compound, including its physicochemical properties, synthesis, and an in-depth look at the biological activities of its derivatives, which suggest its potential as a lead compound in drug discovery. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes potential signaling pathways to serve as a valuable resource for researchers in the fields of medicinal chemistry, pharmacology, and drug development.

Physicochemical Properties

This compound is a solid at room temperature. Its fundamental physicochemical properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 7336-51-8 | [1][2] |

| Molecular Formula | C₆H₈N₂OS | [2][3] |

| Molecular Weight | 156.21 g/mol | [2][3] |

| Appearance | Solid | [4] |

| Solubility | Soluble in Methanol/DMSO | [4] |

| Purity (typical) | >95% | [4] |

| Synonyms | N-(4-methylthiazol-2-yl)acetamide | [2] |

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through the acetylation of 2-amino-4-methylthiazole. Below is a representative experimental protocol for the synthesis of the precursor, 2-amino-4-methylthiazole, and a general method for its subsequent acetylation.

Synthesis of 2-Amino-4-methylthiazole

This protocol is adapted from a standard organic synthesis procedure for 2-amino-4-methylthiazole.[5]

Materials:

-

Thiourea

-

Chloroacetone

-

Sodium hydroxide

-

Ether

-

Water

-

500-cc flask with reflux condenser, dropping funnel, and mechanical stirrer

Procedure:

-

Suspend 76 g (1 mole) of thiourea in 200 cc of water in the 500-cc flask.

-

With stirring, add 92.5 g (1 mole) of chloroacetone through the dropping funnel over a period of 30 minutes. The reaction is exothermic, and the thiourea will dissolve.

-

Reflux the resulting yellow solution for two hours.

-

Cool the mixture and, while stirring, add 200 g of solid sodium hydroxide, ensuring the temperature is controlled.

-

An oily layer will separate. Separate this upper layer and extract the aqueous layer three times with ether (total of 300 cc).

-

Combine the oily layer and the ethereal extracts and dry over solid sodium hydroxide.

-

Filter the solution to remove any tar.

-

Remove the ether by distillation.

-

Distill the residual oil under reduced pressure to obtain 2-amino-4-methylthiazole. The product is collected at 117–120°C/8 mm Hg.

Acetylation of 2-Amino-4-methylthiazole

A general method for the acetylation of an aminothiazole involves its reaction with an acetylating agent such as acetyl chloride or acetic anhydride.

Materials:

-

2-Amino-4-methylthiazole

-

Acetyl chloride or Acetic anhydride

-

A suitable solvent (e.g., dry acetone, dichloromethane)

-

A base (e.g., triethylamine, pyridine) if necessary

Procedure:

-

Dissolve 2-amino-4-methylthiazole in a suitable dry solvent in a reaction flask equipped with a stirrer and a dropping funnel, under an inert atmosphere.

-

Cool the solution in an ice bath.

-

Slowly add an equimolar amount of acetyl chloride or acetic anhydride to the stirred solution. If acetyl chloride is used, a base is typically added to neutralize the HCl byproduct.

-

Allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).

-

Upon completion, the reaction mixture is worked up by washing with water and/or a mild base to remove unreacted starting materials and byproducts.

-

The organic layer is dried over an anhydrous salt (e.g., sodium sulfate), filtered, and the solvent is evaporated under reduced pressure.

-

The crude product, this compound, can be purified by recrystallization or column chromatography.

Biological Activity and Potential Applications

While specific biological activity data for this compound is limited in publicly available literature, the broader class of thiazole derivatives has been extensively studied and shown to possess a wide range of pharmacological activities. The data presented below for various derivatives provides a strong indication of the potential therapeutic applications of this chemical scaffold.

Anticancer Activity

Numerous studies have reported the synthesis and evaluation of this compound derivatives as potential anticancer agents. The half-maximal inhibitory concentration (IC₅₀) is a common measure of a compound's potency in inhibiting a specific biological or biochemical function.

| Derivative Class | Cell Line | IC₅₀ (µM) | Reference |

| 2-[2-[4-Hydroxy-3-substituted benzylidene hydrazinyl]-thiazole-4[5H]-ones | MCF-7 (Breast Cancer) | 2.57 ± 0.16 | [6] |

| HepG2 (Liver Cancer) | 7.26 ± 0.44 | [6] | |

| N-[4-(2-methylthiazol-4-yl)phenyl]acetamide derivatives | A549 (Lung Cancer) | Significant Activity | [7] |

| C6 (Glioma) | Significant Activity | [7] | |

| Novel thiazole-2-acetamide derivatives | PC-3 (Prostate Cancer) | 7 ± 0.6 | [8] |

| MCF-7 (Breast Cancer) | 4 ± 0.2 | [8] |

Antimicrobial Activity

Thiazole derivatives have also demonstrated significant potential as antimicrobial agents. The minimum inhibitory concentration (MIC) is the lowest concentration of a chemical that prevents visible growth of a bacterium or fungus.

| Derivative Class | Microorganism | MIC (µg/mL) | Reference |

| 5-acetyl-4-methyl-2-(substituted)-1,3-thiazole | Staphylococcus aureus | - | [9] |

| Salmonella typhimurium | - | [9] | |

| Candida albicans | - | [9] | |

| Thiazole derivatives | Methicillin-resistant Staphylococcus aureus (MRSA) | 1.38 - 1.40 | [10] |

| 2-azidobenzothiazoles | Enterococcus faecalis | 8 | [11] |

| Staphylococcus aureus | 8 | [11] |

Enzyme Inhibition

The thiazole scaffold is also a key component of various enzyme inhibitors. The inhibitory constant (Kᵢ) is an indication of how tightly an inhibitor binds to an enzyme.

| Derivative Class | Enzyme | Kᵢ (µM) | Reference |

| 2-amino-4-(4-chlorophenyl)thiazole | Carbonic Anhydrase I | 0.008 ± 0.001 | [12] |

| 2-amino-4-(4-bromophenyl)thiazole | Carbonic Anhydrase II | 0.124 ± 0.017 | [12] |

| Acetylcholinesterase (AChE) | 0.129 ± 0.030 | [12] | |

| Butyrylcholinesterase (BChE) | 0.083 ± 0.041 | [12] |

Experimental Protocols for Biological Assays

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[4][5][13]

Materials:

-

Cultured cells in a 96-well plate

-

MTT solution (0.5 mg/mL in sterile PBS or serum-free media)

-

Solubilization solution (e.g., DMSO, isopropanol with HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound) and incubate for a specified period (e.g., 24, 48, or 72 hours). Include untreated cells as a control.

-

MTT Addition: After the incubation period, remove the treatment media and add 100 µL of MTT solution to each well.

-

Incubation: Incubate the plate for 2-4 hours at 37°C to allow the formation of formazan crystals by metabolically active cells.

-

Solubilization: Carefully remove the MTT solution and add 100 µL of a solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution in each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability compared to the untreated control and determine the IC₅₀ value.

Determination of Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard procedure to determine the MIC of an antimicrobial agent.[1][14][15]

Materials:

-

Test microorganism

-

Appropriate broth medium (e.g., Mueller-Hinton Broth)

-

96-well microtiter plates

-

Test compound solution

Procedure:

-

Compound Dilution: Prepare a serial two-fold dilution of the test compound in the broth medium directly in the wells of a 96-well plate.

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism in the broth medium, adjusted to a specific concentration (e.g., 5 x 10⁵ CFU/mL).

-

Inoculation: Add the bacterial or fungal suspension to each well containing the diluted compound. Include a positive control (microorganism without compound) and a negative control (broth only).

-

Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-